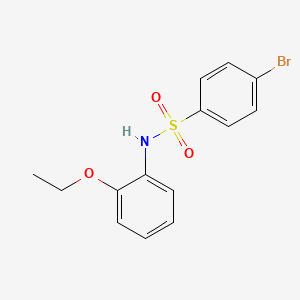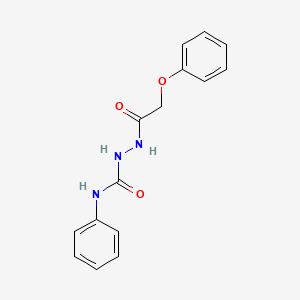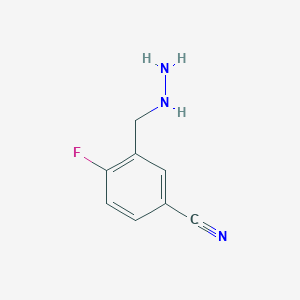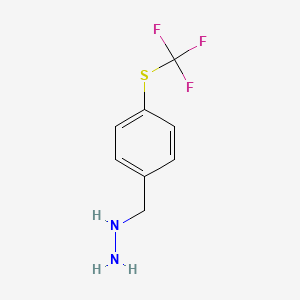
Ethyl 2-(2-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate is a chemical compound with a unique structure that includes a bromophenyl group, a methyl group, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: This can be achieved through the reaction of a suitable aldehyde with an amine and a nitrile under acidic conditions.
Esterification: The carboxylate group is introduced through esterification reactions, typically using ethanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group attached to the imidazole ring.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include dehalogenated compounds.
Substitution: Products vary depending on the nucleophile used, such as azides or thiols.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The bromophenyl group can participate in halogen bonding, affecting molecular recognition processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- Ethyl 2-(4-bromophenyl)acetate
- Methyl 2-bromoacetate
- 2-Bromophenethyl alcohol
Comparison: Ethyl 2-(2-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate is unique due to the presence of the imidazole ring, which imparts distinct chemical properties and biological activities
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C13H13BrN2O2 |
|---|---|
Peso molecular |
309.16 g/mol |
Nombre IUPAC |
ethyl 2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3,(H,15,16) |
Clave InChI |
XUHHBQIYHHQSBU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=N1)C2=CC=CC=C2Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-{[3-Carboxy-2-(carboxymethyl)-2-hydroxypropanoyl]oxy}ethyl)trimethylazanium](/img/structure/B12445408.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12445411.png)



![2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B12445435.png)
![N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445447.png)
![N-cyclohexyl-2-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-2-oxoacetamide](/img/structure/B12445450.png)

![5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12445473.png)

![N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine](/img/structure/B12445483.png)
![Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2'-amino-1,1'-biphenyl]palladium(II) dichloromethane adduct](/img/structure/B12445487.png)
